

# Boronic Acids and Their Derivatives: From Chemical Curiosity to Clinical Powerhouse

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester

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A Senior Application Scientist's Perspective on Harnessing Boron in Medicinal Chemistry

## Foreword

The journey of a chemical moiety from a synthetic curiosity to a cornerstone of life-saving therapeutics is a testament to the ingenuity of medicinal chemistry. Few functional groups embody this journey as compellingly as the boronic acid. Once relegated to the periphery of drug design, largely due to misplaced concerns about toxicity, the boron atom has emerged as a uniquely versatile tool in the modern drug hunter's armamentarium.<sup>[1][2]</sup> The landmark approval of the proteasome inhibitor bortezomib in 2003 shattered preconceived notions and ignited a surge of interest in this area.<sup>[2][3]</sup>

This guide is structured not as a rigid encyclopedia but as a narrative that follows the logic of drug discovery itself. We begin with the fundamental chemical principles that make the boronic acid moiety so uniquely suited for biological interaction. We then dive deep into its most successful application—enzyme inhibition—dissecting the mechanisms of action of blockbuster drugs. From there, we explore the expanding frontier of applications in diagnostics and prodrug strategies before finally addressing the practical challenges of synthesis and development. My objective is to provide not just the "what" but the "why"—the causal reasoning behind experimental choices and the field-proven insights that separate a promising compound from a clinical candidate.

## Part 1: The Boronic Acid Moiety: A Unique Pharmacophore

The utility of boronic acids in medicinal chemistry stems directly from the unique electronic properties of the boron atom. Positioned next to carbon on the periodic table, it shares some similarities but possesses a crucial difference: an empty p-orbital.[4] This vacancy renders the boron atom Lewis acidic, making it an electrophile eager to accept a pair of electrons. This fundamental property governs its biological interactions.

### The Trigonal-Tetrahedral Equilibrium and Reversible Covalency

A boronic acid,  $R-B(OH)_2$ , exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5] The pKa of most aryl boronic acids is around 9, meaning they are predominantly in the neutral trigonal form at physiological pH.[4]

However, the true genius of this functional group lies in its ability to form reversible covalent complexes with molecules bearing vicinal 1,2- or 1,3-diols, such as sugars, glycoproteins, and certain amino acid side chains.[4][5] This interaction, which forms a stable five- or six-membered cyclic ester, shifts the equilibrium, lowering the apparent pKa to  $\sim 7$ . [5] This pH drop is a critical feature; it means that in the presence of a binding partner, the boronic acid can readily adopt the tetrahedral geometry required for stable, yet reversible, covalent interaction under physiological conditions.

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Caption: Boronic acid equilibrium and reversible covalent bonding.

This ability to form a reversible covalent bond is the key differentiator from many other functional groups. It allows for high-affinity binding and specificity, mimicking the transition states of enzymatic reactions, without the permanent inactivation associated with irreversible inhibitors.<sup>[6][7]</sup>

## Part 2: Boronic Acids as Enzyme Inhibitors: Mimicking the Transition State

The most profound impact of boronic acids in medicine has been as enzyme inhibitors. Their capacity to attack nucleophilic residues in enzyme active sites, particularly serine or threonine, allows them to act as potent transition-state analogs.<sup>[6][7]</sup>

### Case Study: Proteasome Inhibitors for Oncology

The ubiquitin-proteasome system is a critical cellular machine responsible for degrading damaged or unneeded proteins, including key regulators of cell cycle and apoptosis.<sup>[8][9]</sup> Its inhibition is a powerful strategy in oncology, particularly for hematological malignancies like multiple myeloma, which are highly dependent on this pathway to survive the high load of misfolded proteins they produce.<sup>[10][11]</sup>

Bortezomib (Velcade®): The First-in-Class Proteasome Inhibitor

Bortezomib is a dipeptidyl boronic acid that selectively and reversibly inhibits the 26S proteasome.<sup>[10][12]</sup>

- Mechanism of Action: The electrophilic boron atom of bortezomib is attacked by the N-terminal threonine hydroxyl group in the chymotrypsin-like ( $\beta 5$ ) catalytic site of the 20S core

particle of the proteasome.[2] This forms a stable, but reversible, tetrahedral boronate adduct, effectively blocking the enzyme's active site.[8]

- Downstream Effects: This inhibition prevents the degradation of key pro-apoptotic proteins and the inhibitor of NF- $\kappa$ B (I $\kappa$ B).[9][13] The accumulation of I $\kappa$ B sequesters NF- $\kappa$ B in the cytoplasm, preventing its translocation to the nucleus and shutting down the transcription of pro-survival and anti-apoptotic genes.[9] The buildup of misfolded proteins also induces endoplasmic reticulum (ER) stress, further pushing the cell towards apoptosis.[9]

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Caption: Simplified signaling pathway of Bortezomib-mediated proteasome inhibition.

Table 1: Key FDA-Approved Boronic Acid-Based Drugs

Drug Name (Brand)	Target	Primary Indication(s)	Mechanism of Action
Bortezomib (Velcade®)	26S Proteasome ( $\beta$ 5 subunit)	Multiple Myeloma, Mantle Cell Lymphoma	Reversible covalent inhibition of the N-terminal threonine in the proteasome's active site. <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Ixazomib (Ninlaro®)	26S Proteasome ( $\beta$ 5 subunit)	Multiple Myeloma	A boronic ester prodrug that hydrolyzes to the active boronic acid, which then acts similarly to bortezomib. <a href="#">[2]</a> <a href="#">[14]</a>
Vaborbactam (in Vabomere®)	Serine $\beta$ -Lactamases (e.g., KPC)	Complicated Urinary Tract Infections (cUTI)	Forms a reversible covalent adduct with the active site serine of $\beta$ -lactamase enzymes, protecting the partner antibiotic. <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>

## Case Study: $\beta$ -Lactamase Inhibitors for Infectious Disease

Bacterial resistance to  $\beta$ -lactam antibiotics, often mediated by  $\beta$ -lactamase enzymes that hydrolyze the antibiotic's active ring, is a critical global health threat. Boronic acids have emerged as a new class of non- $\beta$ -lactam  $\beta$ -lactamase inhibitors.

### Vaborbactam: A Boronic Acid to the Rescue

Vaborbactam is a cyclic boronic acid derivative co-formulated with the carbapenem antibiotic meropenem.[\[18\]](#)

- Mechanism of Action: Vaborbactam itself has no antibacterial activity.<sup>[15]</sup> Its role is to protect meropenem. It is a potent inhibitor of serine  $\beta$ -lactamases, particularly *Klebsiella pneumoniae* carbapenemase (KPC).<sup>[17]</sup> Similar to proteasome inhibition, the boron atom forms a dative covalent bond with the catalytic serine residue in the  $\beta$ -lactamase active site.<sup>[16]</sup> This bound inhibitor mimics the tetrahedral high-energy intermediate of  $\beta$ -lactam hydrolysis, effectively sequestering the enzyme and allowing the partner antibiotic, meropenem, to reach its target (penicillin-binding proteins) and kill the bacteria.<sup>[2][7][15]</sup>

## Part 3: Beyond Enzyme Inhibition: Expanding the Therapeutic & Diagnostic Landscape

The unique chemistry of boronic acids is being leveraged in innovative ways beyond direct enzyme inhibition, including in diagnostics and targeted drug delivery.

### Boronic Acid-Based Biosensors

The specific and reversible binding of boronic acids to cis-diols makes them ideal recognition elements for biosensors.<sup>[1][19]</sup> This is particularly relevant for glucose monitoring, a critical need in diabetes management.

- Sensing Principle: A typical sensor couples a boronic acid moiety to a fluorophore.<sup>[20]</sup> In the absence of glucose, the fluorophore emits light at a certain intensity. When glucose binds to the boronic acid, the change from a trigonal to a tetrahedral state alters the electronic properties of the system, leading to a detectable change in fluorescence (e.g., quenching or enhancement).<sup>[20]</sup> Diboronic acid sensors have been developed to improve selectivity for glucose over other sugars like fructose.<sup>[21]</sup> This technology is being explored for applications from in vitro diagnostics to continuous glucose monitoring systems.<sup>[21][22]</sup>

### Prodrug Strategies for Targeted Delivery

A significant challenge in chemotherapy is delivering a cytotoxic agent specifically to tumor cells while sparing healthy tissue. Boronic acids offer a clever solution through prodrug design.

- ROS-Triggered Activation: Many tumor microenvironments exhibit high levels of reactive oxygen species (ROS), such as hydrogen peroxide ( $H_2O_2$ ), compared to normal tissues.<sup>[11]</sup> <sup>[23]</sup> The carbon-boron bond in aryl boronic acids is susceptible to oxidative cleavage by

H<sub>2</sub>O<sub>2</sub>.<sup>[24]</sup> This reaction converts the boronic acid into a hydroxyl group, releasing the active drug and non-toxic boric acid.<sup>[24][25]</sup>

- Causality in Design: A drug with a critical hydroxyl group (e.g., an anticancer agent) can be masked as a boronic acid prodrug. This prodrug is less active and can circulate in the body with reduced systemic toxicity. Upon reaching the ROS-rich tumor environment, the boronic acid is cleaved, uncaging the potent hydroxyl-containing drug precisely at the site of action. <sup>[23]</sup> This strategy leverages the unique pathophysiology of the tumor to achieve targeted activation.<sup>[25]</sup>

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Caption: ROS-triggered activation of a boronic acid prodrug in a tumor.
```

## Part 4: From Bench to Clinic: The Drug Development Pathway

While boronic acids offer tremendous potential, their translation into clinical candidates requires overcoming specific challenges related to synthesis, stability, and formulation.

### Synthesis of Boronic Acids

The accessibility of boronic acids as building blocks is crucial for their widespread use. Several robust synthetic methods are available.

- Suzuki-Miyaura Coupling & Borylation: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are key substrates. <sup>[5]</sup> The inverse of this, the Miyaura borylation, is a primary method for synthesizing aryl boronic acids from aryl halides or triflates. <sup>[5]</sup>\* Novel Methods: More recent innovations, such as the decarboxylative borylation developed by Baran and colleagues,

allow for the conversion of abundant and diverse carboxylic acids directly into boronic acids using inexpensive nickel catalysts, further expanding the accessible chemical space. [26]

## Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes a general, self-validating workflow for the synthesis of an aryl boronic acid pinacol ester, a common and stable precursor to the free boronic acid.

Objective: To synthesize 4-methoxyphenylboronic acid pinacol ester from 4-bromoanisole.

Materials:

- 4-bromoanisole (1.0 equiv)
- Bis(pinacolato)diboron ( $B_2pin_2$ ) (1.1 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ ) (0.03 equiv)
- Potassium acetate (KOAc) (3.0 equiv)
- 1,4-Dioxane (anhydrous)
- Argon or Nitrogen gas supply

Methodology:

- Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole,  $B_2pin_2$ ,  $Pd(dppf)Cl_2$ , and KOAc.
- Solvent Addition: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
- Reaction: Add anhydrous 1,4-dioxane via syringe.
- Heating: Heat the reaction mixture to 80-90 °C and stir vigorously.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the

starting material (4-bromoanisole) indicates reaction completion, typically within 2-12 hours. A successful reaction will show a new, less polar spot on TLC corresponding to the product.

- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure boronate ester.
- **Characterization:** Confirm the structure and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Developmental Challenges and Solutions

- **Stability and Formulation:** Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. [27][28] While often reversible, this can complicate formulation and characterization. Furthermore, they are susceptible to oxidative degradation. [29][30] \* **Solution:** Formulation with excipients like mannitol or other polyols can stabilize the boronic acid by forming boronate esters, which increases solubility and prevents boroxine formation. [27] The use of boronate esters (e.g., pinacol esters) as stable precursors is also a common strategy during synthesis and storage. [29] \* **Potential for Bioactivation:** Some boronic acids, particularly those adjacent to an amide nitrogen like in bortezomib, can be metabolized via oxidative deboronation to form potentially reactive imine amide metabolites. [14][31] \* **Solution:** This potential liability must be assessed early in drug discovery. Medicinal chemists can design molecules to block or slow this metabolic pathway, for instance, by altering adjacent substituents to sterically or electronically disfavor the oxidation process. [31]

## Conclusion and Future Outlook

Boronic acids have firmly established their place in medicinal chemistry. From their initial success as proteasome inhibitors, their application has expanded into antibacterial agents, diagnostics, and sophisticated prodrug systems. The initial apprehension surrounding the boron atom has been replaced by a deep appreciation for its unique and tunable reactivity. The ongoing development of novel synthetic methods continues to broaden the chemical space available to researchers. [32] Future innovations will likely focus on designing next-generation inhibitors with improved selectivity, developing more sophisticated stimuli-responsive prodrugs,

and exploring the potential of other boron-containing scaffolds, such as carboranes, in drug design. [33][34]The journey of the boronic acid is far from over; it remains a dynamic and fruitful field for the development of new medicines.

## References

- Title: Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation Source: ACS Publications URL
- Title: Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids Source: PubMed URL
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL
- Title: Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications Source: NIH URL
- Title: Bortezomib - Wikipedia Source: Wikipedia URL
- Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs Source: Drug Discovery & Development URL
- Title: VABOMERE (meropenem and vaborbactam)
- Title: What is the mechanism of Bortezomib?
- Title: Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress Source: ResearchGate URL
- Title: Bortezomib: Understanding the Mechanism of Action Source: Molecular Cancer Therapeutics URL
- Title: Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress Source: Ingenta Connect URL
- Title: Structures of the boronic acid 20S proteasome inhibitors, bortezomib,...
- Title: Bortezomib - StatPearls Source: NCBI Bookshelf URL
- Title: Biochemical Activity of Vaborbactam Source: PMC - NIH URL
- Title: Vaborbactam – Knowledge and References Source: Taylor & Francis URL
- Title: Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors Source: PMC - NIH URL
- Title: Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed URL
- Title: Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation Source: American Chemical Society URL
- Title: Vaborbactam - Wikipedia Source: Wikipedia URL
- Source: MedChemComm (RSC Publishing)
- Title: Pharmacology of Vaborbactam (Vabomere)

- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL
- Title: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope Source: PMC - NIH URL
- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL
- Title: Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels Source: MDPI URL
- Title: Boronic Acids as Prospective Inhibitors of Metallo- $\beta$ -Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling Source: MDPI URL
- Title: Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives Source: Taylor & Francis URL
- Title: Boronic acids for sensing and other applications - a mini-review of papers published in 2013 Source: PMC - NIH URL
- Source: MedChemComm (RSC Publishing)
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Semantic Scholar URL
- Title: Prodrug strategies for targeted therapy triggered by reactive oxygen species Source: PMC - NIH URL
- Title: Exploring the potential of boronic acids as inhibitors of OXA-24/40  $\beta$ -lactamase Source: PMC - NIH URL
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL
- Title: Boronic acid - Wikipedia Source: Wikipedia URL
- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL
- Title: A novel boronic acid-based fluorescent sensor for selectively recognizing  $\text{Fe}^{3+}$  ion in real time Source: RSC Publishing URL
- Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors Source: MDPI URL
- Title: Recent development of boronic acid-based fluorescent sensors Source: PMC - PubMed Central URL
- Title: The release mechanism of active prodrug from boron-masking using direct...
- Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: SpringerLink URL
- Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL
- Title: Physical and chemical properties of boronic acids: Formulation implications Source: ProQuest URL

- Title: What are the current challenges with the application of boron clusters to drug design?
- Title: Challenges and Opportunities for the Application of Boron Clusters in Drug Design  
Source: ACS Publications URL
- Title: Challenges and Opportunities for the Application of Boron Clusters in Drug Design  
Source: Europe PMC URL
- Title: A Researcher's Guide to Boronic Acids vs.
- Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL


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## Sources

- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the potential of boronic acids as inhibitors of OXA-24/40  $\beta$ -lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 10. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 12. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. VABOMERE (meropenem and vaborbactam)  How It Works [vabomere.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Vaborbactam - Wikipedia [en.wikipedia.org]
- 18. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
- 20. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 22. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 27. DSpace [kuscholarworks.ku.edu]
- 28. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pnas.org [pnas.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Challenges and Opportunities for the Application of Boron Clusters in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Boronic Acids and Their Derivatives: From Chemical Curiosity to Clinical Powerhouse]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1440510#introduction-to-boronic-acids-and-their-derivatives-in-medicinal-chemistry>]

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